1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a fluorobenzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through acylation reactions, typically using acyl chlorides or anhydrides.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and dihaloalkanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)ethanone
- 4-(4-fluorobenzoyl)-1-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(4-fluorophenyl)piperazine
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is unique due to the presence of both a sulfonyl group and a fluorobenzoyl group attached to a piperazine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C18H23FN4O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H23FN4O3S/c1-4-23-14(3)17(13(2)20-23)27(25,26)22-11-9-21(10-12-22)18(24)15-5-7-16(19)8-6-15/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
OUSKAPQESYRRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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